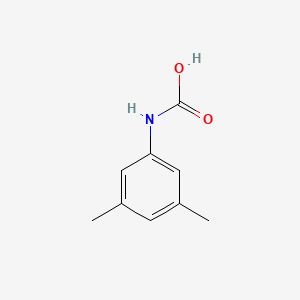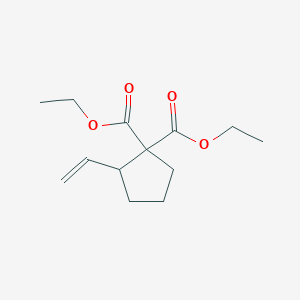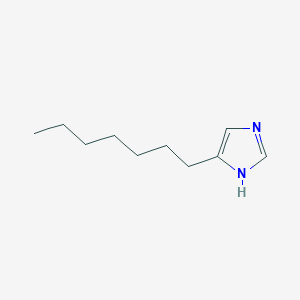![molecular formula C19H22N2O5S2 B15164907 (2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid CAS No. 193809-54-0](/img/structure/B15164907.png)
(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid typically involves multiple steps. One common approach starts with the preparation of 4-methylsulfanylbenzoic acid, which is then subjected to a series of reactions to introduce the amino and sulfonyl groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties and functions .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of (2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-Amino-4-(S-methylsulfonimidoyl)butanoic acid
- (2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid
Uniqueness
Compared to similar compounds, (2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
193809-54-0 |
|---|---|
Molekularformel |
C19H22N2O5S2 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C19H22N2O5S2/c1-12(2)17(19(23)24)21-28(25,26)16-10-6-14(7-11-16)20-18(22)13-4-8-15(27-3)9-5-13/h4-12,17,21H,1-3H3,(H,20,22)(H,23,24)/t17-/m1/s1 |
InChI-Schlüssel |
UYOKHXXMEWHQPZ-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)SC |
Kanonische SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)

![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)




![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate](/img/structure/B15164878.png)
![6-[(4-Methoxyphenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B15164879.png)
![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)

